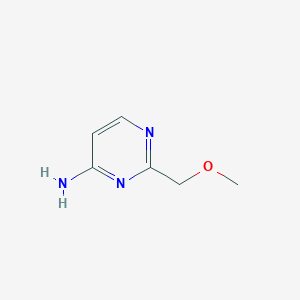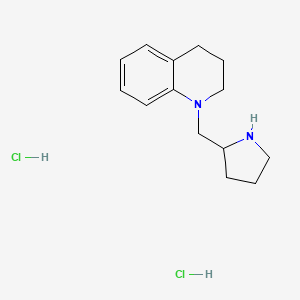
1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring system, followed by the introduction of the pyrrolidine group. There are many methods for synthesizing quinolines, such as the Skraup synthesis, the Doebner-Miller reaction, or the Friedländer synthesis . The pyrrolidine group could potentially be introduced through a nucleophilic substitution reaction if the quinoline system has a suitable leaving group .Scientific Research Applications
Synthesis and Derivative Formation
- Lewis Acid Catalysis : A study by Lu and Shi (2007) demonstrates the use of Lewis acid in synthesizing various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This process relies on the electronic nature of the reactants and is significant in creating a range of derivatives selectively in moderate to good yields (Lu & Shi, 2007).
Catalytic and Synthetic Advances
Novel Synthesis Processes : Feng Ta (2013) developed a novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis. This process presents improvements using a mixture of P2O5/POCl3 as the dehydrating agent and recrystallization for purification (Ta, 2013).
Green Synthesis Methods : A 2020 study by Guo et al. explores green synthesis methods for N-Hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines. This method, utilizing acidic ionic liquid as a catalyst, provides an efficient and environmentally friendly protocol for synthesizing tetrahydroquinoline derivatives (Guo et al., 2020).
pH-regulated Asymmetric Transfer Hydrogenation : Wang et al. (2009) discuss the importance of 1,2,3,4-tetrahydroquinolines in natural products and their commercial applications. The study focuses on pH-regulated asymmetric transfer hydrogenation in water, highlighting its relevance in producing optically pure tetrahydroquinolines for pharmaceutical and agrochemical synthesis (Wang et al., 2009).
Biomedical and Pharmaceutical Research
Antibiotic Properties : Asolkar et al. (2004) identified a new tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, which exhibits significant biological activity against bacteria and fungi. This discovery adds to the understanding of tetrahydroquinoline derivatives in medical applications (Asolkar et al., 2004).
Advances in Medicinal Chemistry : Guobao (2012) reviews the synthesis and applications of 1,2,3,4-tetrahydroquinoline derivatives, emphasizing their role as intermediates in cardiovascular drugs and dyes. This comprehensive review discusses various synthetic methods and their applications in pharmaceutical chemistry (Guobao, 2012).
Synthesis of Antifungal Compounds : Méndez et al. (2010) report the synthesis of 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines, showing significant antifungal activities against various fungal species. This highlights the potential of tetrahydroquinoline derivatives in developing new antifungal agents (Méndez et al., 2010).
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)11-13-7-3-9-15-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPBYLVHLBIJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)

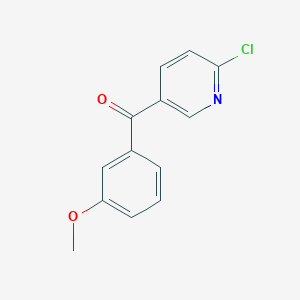
![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)
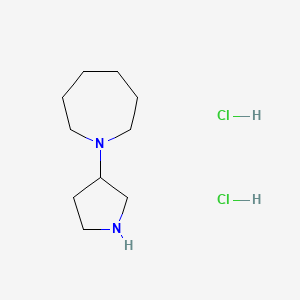
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)



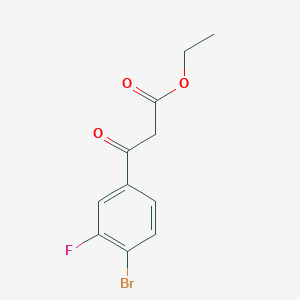
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
